molecular formula C16H14BrNO3 B2524822 N-(3-acetylphenyl)-5-bromo-2-methoxybenzamide CAS No. 425648-77-7

N-(3-acetylphenyl)-5-bromo-2-methoxybenzamide

Cat. No.: B2524822
CAS No.: 425648-77-7
M. Wt: 348.196
InChI Key: MCRGJLSQACHDKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-5-bromo-2-methoxybenzamide: is an organic compound with a complex structure, featuring a bromine atom, an acetyl group, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-5-bromo-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the core benzamide structureThe final step involves the formation of the amide bond by reacting the intermediate with 3-acetylaniline under appropriate conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)-5-bromo-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted benzamides depending on the nucleophile used.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

N-(3-acetylphenyl)-5-bromo-2-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-5-bromo-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key binding domains. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide

Comparison: N-(3-acetylphenyl)-5-bromo-2-methoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced selectivity and potency in certain applications .

Properties

IUPAC Name

N-(3-acetylphenyl)-5-bromo-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-10(19)11-4-3-5-13(8-11)18-16(20)14-9-12(17)6-7-15(14)21-2/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRGJLSQACHDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.